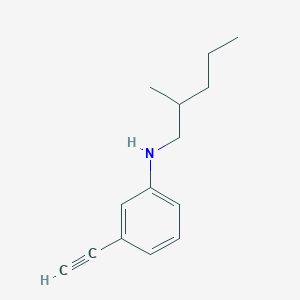

3-ethynyl-N-(2-methylpentyl)aniline

Description

Contextualization of Aniline (B41778) Derivatives in Contemporary Organic Chemistry

Aniline and its derivatives are fundamental building blocks in modern organic chemistry, serving as precursors for a vast array of industrially and biologically important molecules. researchgate.net Their significance stems from the versatile reactivity of the amino group and the aromatic ring, which can be readily functionalized to create diverse molecular architectures. researchgate.net These compounds are pivotal in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. For instance, polyaniline (PANI) and its derivatives are renowned for their electrical conductivity, finding use in sensors, energy-saving devices, and as corrosion inhibitors. rsc.orgrsc.org The ability to modify the aniline scaffold with various substituents allows for the fine-tuning of electronic, steric, and physical properties, making them a cornerstone of synthetic chemistry. researchgate.netnih.govresearchgate.net

Significance of Ethynyl (B1212043) Moieties in Molecular Design

The incorporation of an ethynyl group (a carbon-carbon triple bond) into a molecule can dramatically influence its properties and reactivity. This functional group is more than just a rigid linker; its linear geometry and unique electronic characteristics make it a valuable tool in molecular design. researchgate.net In medicinal chemistry, the ethynyl group is considered a "privileged structure" and has been incorporated into numerous drugs to enhance their potency, selectivity, and metabolic stability. researchgate.netacs.orgnih.gov The triple bond can act as a hydrogen-bond acceptor, while the terminal hydrogen is a weak hydrogen-bond donor, allowing for specific interactions with biological targets. researchgate.net Furthermore, terminal alkynes are key participants in powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, which is widely used in the synthesis of complex molecules. nih.govwikipedia.orgorganic-chemistry.orgpearson.com

Stereochemical Considerations in N-Substituted Alkyl Chains

The introduction of a chiral center, such as the one present in the 2-methylpentyl group of the titular compound, adds a layer of complexity and potential for stereospecific interactions. Chirality is a critical aspect of molecular recognition in biological systems. The spatial arrangement of atoms in a molecule can dictate how it interacts with enzymes, receptors, and other chiral molecules. For N-substituted anilines, the stereochemistry of the alkyl chain can influence the compound's biological activity and physical properties. The separation and analysis of enantiomers, the non-superimposable mirror-image forms of a chiral molecule, are crucial in pharmaceutical development and are often achieved using techniques like chiral high-performance liquid chromatography (HPLC). yakhak.orgnih.govmdpi.comnih.gov The specific configuration (R or S) of the chiral center in the N-alkyl chain can lead to significant differences in biological efficacy and metabolic pathways.

Overview of Current Research Landscape for Related Molecular Scaffolds

Research into functionalized anilines is a vibrant area. Current investigations often focus on the development of novel catalytic methods for their synthesis, such as N-alkylation using alcohols via a "borrowing hydrogen" strategy or through the use of metal-organic frameworks as catalysts. rsc.orgrsc.orgresearchgate.netacs.org The synthesis of ethynyl aniline derivatives is also an active field, with studies exploring their use in creating advanced materials with interesting optical and electrochemical properties. rsc.org For example, the Sonogashira coupling reaction is frequently employed to synthesize ethynylanilines, which can then be used to build larger, conjugated systems. nih.govnih.gov Furthermore, the development of new aniline-based polymers for applications in sensors and electronics continues to be a significant research thrust. rsc.orgrsc.orgnih.govresearchgate.net

Rationale for Investigating 3-Ethynyl-N-(2-methylpentyl)aniline

The unique combination of structural features in this compound makes it a compelling target for investigation. The molecule integrates:

An aniline core, a versatile platform for further chemical modification.

A meta-substituted ethynyl group, which can influence the electronic properties of the aromatic ring and serve as a handle for further synthetic transformations.

A chiral N-alkyl substituent, which introduces the potential for stereospecific interactions and applications.

The interplay between these three components could lead to novel properties and applications that are not present in simpler aniline derivatives. The chirality of the N-alkyl group, in conjunction with the reactive ethynyl moiety, suggests potential for use in asymmetric catalysis or as a chiral building block in the synthesis of complex, biologically active molecules.

Research Objectives and Scope

The primary objective of a hypothetical study on this compound would be to synthesize and characterize this novel compound. The scope of such research would encompass:

Synthesis: Development of a robust and efficient synthetic route to this compound. This would likely involve a two-step process: the N-alkylation of 3-ethynylaniline (B136080) with a suitable 2-methylpentyl halide or alcohol, or a Sonogashira coupling of a protected 3-bromo- (B131339) or 3-iodo-N-(2-methylpentyl)aniline with a source of acetylene (B1199291).

Characterization: Thorough spectroscopic characterization of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry to confirm its structure. nih.govresearchgate.net

Chiral Separation: Development of a method, likely using chiral HPLC, to separate the two enantiomers (R and S) of the compound. yakhak.orgnih.govmdpi.comnih.govacs.org

Exploratory Reactions: Investigation of the reactivity of the ethynyl group in reactions such as "click" chemistry or further cross-coupling reactions to demonstrate its potential as a synthetic intermediate.

This foundational research would pave the way for future investigations into the material science and medicinal chemistry applications of this and related chiral ethynyl aniline derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H19N |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

3-ethynyl-N-(2-methylpentyl)aniline |

InChI |

InChI=1S/C14H19N/c1-4-7-12(3)11-15-14-9-6-8-13(5-2)10-14/h2,6,8-10,12,15H,4,7,11H2,1,3H3 |

InChI Key |

IBFIFCINHKIQJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CNC1=CC=CC(=C1)C#C |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3 Ethynyl N 2 Methylpentyl Aniline

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. ias.ac.in

Figure 1: Structure of 3-ethynyl-N-(2-methylpentyl)aniline.

A primary retrosynthetic disconnection involves cleaving the bond between the nitrogen atom of the aniline (B41778) and the chiral pentyl group. This disconnection is strategically sound as it simplifies the molecule into two key synthons: 3-ethynylaniline (B136080) and a 2-methylpentyl cation or an equivalent electrophile.

This approach suggests a forward synthesis based on the N-alkylation of 3-ethynylaniline. A common and effective method for this transformation is reductive amination. acs.orgorganic-chemistry.org This one-pot procedure involves the reaction of the primary amine (3-ethynylaniline) with an aldehyde (2-methylpentanal) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. acs.org Various reducing agents can be employed for this purpose, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a mild and selective option. acs.org

Scheme 1: Retrosynthetic disconnection at the N-C(pentyl) bond, leading to 3-ethynylaniline and a 2-methylpentyl synthon.

An alternative retrosynthetic strategy is the disconnection of the carbon-carbon bond between the ethynyl (B1212043) group and the aromatic ring. This leads to a substituted N-(2-methylpentyl)aniline and an acetylene (B1199291) synthon.

The forward synthesis corresponding to this disconnection is a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction effectively forms a C(sp²)-C(sp) bond between an aryl halide (e.g., 3-bromo-N-(2-methylpentyl)aniline or 3-iodo-N-(2-methylpentyl)aniline) and a terminal alkyne, such as trimethylsilylacetylene, followed by deprotection. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.org

Scheme 2: Retrosynthetic disconnection at the Ethynyl-Aryl bond, suggesting a Sonogashira coupling approach.

Synthesis of Key Precursors

3-Ethynylaniline: This precursor is central to the first retrosynthetic approach. It is a commercially available clear yellowish to brown liquid. lookchem.comchembk.com For laboratory synthesis, it can be prepared via several routes. One common method is the Sonogashira coupling of a protected 3-haloaniline, such as 3-iodoaniline (B1194756), with a protected acetylene source like (trimethylsilyl)acetylene. sigmaaldrich.comnih.gov The trimethylsilyl (B98337) (TMS) protecting group is then removed under mild basic conditions (e.g., K₂CO₃ in methanol) to yield the terminal alkyne.

Another approach involves the reduction of 3-nitrophenylacetylene. The nitro group can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride or catalytic hydrogenation, without affecting the alkyne functionality.

3-Halo-N-(2-methylpentyl)anilines: These precursors are required for the second retrosynthetic strategy. They can be synthesized by the reductive amination of a 3-haloaniline (e.g., 3-bromoaniline (B18343) or 3-iodoaniline) with 2-methylpentanal (B94375), following a similar procedure to the one described for the final product assembly. acs.orgacs.org

2-Methylpentylamine: This chiral amine is another crucial precursor. nih.govnist.govnih.gov It can be prepared from 2-methylpentanoic acid, which can be converted to the corresponding amide and subsequently reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Alternatively, it can be synthesized from 2-methyl-1-pentanol (B47364) via conversion to an alkyl halide or sulfonate, followed by nucleophilic substitution with an amine source like sodium azide (B81097) and subsequent reduction. The synthesis of chiral amines often requires either starting from a chiral pool material or employing an asymmetric synthesis or resolution step to obtain the desired enantiomer. iaea.org

2-Methylpentanal: This aldehyde is the key reagent for the reductive amination pathway. It can be obtained by the oxidation of 2-methyl-1-pentanol using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or via Swern oxidation to avoid over-oxidation to the carboxylic acid.

Direct Synthesis Approaches for this compound

Based on the retrosynthetic analysis, two primary direct synthesis routes emerge.

Route A: Reductive Amination

This is often the more convergent and efficient route. It involves the direct reaction of 3-ethynylaniline with 2-methylpentanal in a one-pot reductive amination protocol. acs.orgorganic-chemistry.org The reaction typically proceeds smoothly at room temperature in the presence of a suitable reducing agent and an acid catalyst if necessary. acs.orgrsc.org

Interactive Data Table: Reductive Amination Conditions

| Parameter | Condition | Rationale / Notes | Citation |

| Amine | 3-Ethynylaniline | The nucleophile in the imine formation step. | lookchem.com |

| Aldehyde | 2-Methylpentanal | The electrophile that provides the alkyl group. | |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over aldehydes. | acs.org |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvent, common for this transformation. | acs.org |

| Catalyst | Acetic Acid (optional) | Can accelerate imine formation. | acs.org |

| Temperature | Room Temperature | Mild conditions are generally sufficient. | acs.org |

Route B: Sonogashira Coupling as the Final Step

This route involves first synthesizing N-(2-methylpentyl)-3-bromoaniline and then performing a Sonogashira coupling with a suitable alkyne. wikipedia.org This multi-step process can be advantageous if the precursors are more readily available or if functional group tolerance is a concern in the reductive amination step.

Interactive Data Table: Sonogashira Coupling Conditions

| Parameter | Condition | Rationale / Notes | Citation |

| Aryl Halide | N-(2-methylpentyl)-3-bromoaniline | The electrophilic coupling partner. | |

| Alkyne | (Trimethylsilyl)acetylene | The nucleophilic coupling partner; TMS group is later removed. | sigmaaldrich.com |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Common catalysts for Sonogashira reactions. | libretexts.org |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne for transmetalation. | wikipedia.org |

| Base | Triethylamine (B128534) (TEA) or Diisopropylamine (B44863) (DIPA) | Acts as a solvent and neutralizes the HX byproduct. | organic-chemistry.org |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Common solvents for this coupling. | organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl halides. organic-chemistry.org This reaction is a powerful tool for the direct installation of the ethynyl group onto the aniline backbone. The synthesis of ortho-alkynylanilines, for instance, has been successfully achieved through the Sonogashira coupling of the corresponding N,N-dimethyl-2-iodoaniline with terminal alkynes. thieme-connect.com This method is applicable to a variety of aliphatic and aromatic alkynes. thieme-connect.com

The general scheme for the Sonogashira coupling involves the reaction of an aryl halide (such as 3-iodoaniline or 3-bromoaniline) with a protected or terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction is typically carried out under anhydrous and anaerobic conditions to prevent side reactions and catalyst deactivation, although newer procedures have been developed to overcome these limitations. organic-chemistry.org

A plausible synthetic route to an intermediate for this compound would involve the Sonogashira coupling of 3-bromoaniline with a suitable protected alkyne, such as 2-methyl-3-butyn-2-ol. beilstein-journals.org The protecting group can be subsequently removed under basic conditions to yield the terminal alkyne, 3-ethynylaniline. beilstein-journals.org

The efficiency of the Sonogashira coupling is highly dependent on the chosen catalyst system. A common and effective system employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), in conjunction with a copper(I) salt, typically copper(I) iodide (CuI), which acts as a co-catalyst. organic-chemistry.org The amine, which also serves as the solvent (e.g., triethylamine), is crucial for the reaction mechanism.

Recent advancements have explored various ligands and palladium sources to enhance the reaction's scope and efficiency. For example, palladium(II) β-oxoiminatophosphane complexes have been shown to catalyze the Sonogashira coupling under mild conditions. organic-chemistry.org Furthermore, systems utilizing N-heterocyclic carbene (NHC) ligands in combination with both copper and palladium complexes have been developed. organic-chemistry.org Copper-free Sonogashira couplings have also gained attention to avoid issues related to copper contamination in the final product, especially in industrial applications. beilstein-journals.org These methods often employ bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos in conjunction with a palladium source such as palladium(II) acetate (B1210297) (Pd(OAc)₂). beilstein-journals.org

| Catalyst System | Ligand | Co-catalyst | Key Features |

| Pd(PPh₃)₂Cl₂ | Triphenylphosphine | CuI | Standard and widely used system. |

| Pd(OAc)₂ | Phosphine Ligands (e.g., SPhos, XPhos) | None (Copper-free) | Avoids copper contamination; suitable for industrial scale. beilstein-journals.org |

| Pd(II) β-oxoiminatophosphane complexes | β-oxoiminatophosphane | Not specified | Allows for reaction under mild conditions. organic-chemistry.org |

| (NHC)-Copper and -Palladium Complexes | N-Heterocyclic Carbene | (NHC)-Copper | Collaborative catalysis. organic-chemistry.org |

The choice of solvent and the reaction temperature are critical parameters that significantly influence the outcome of the Sonogashira coupling. The solvent not only dissolves the reactants but also affects the solubility of the catalyst and the reaction intermediates. Amine bases like triethylamine or diisopropylamine are often used as both the base and the solvent.

Optimization studies have shown that solvents like toluene, when used with a Pd(OAc)₂ and phosphine ligand system, can be effective for palladium-catalyzed hydroalkynylation of allenes, a related transformation. organic-chemistry.org For the Sonogashira coupling, a variety of solvents can be employed, and the optimal choice often depends on the specific substrates and catalyst system.

Temperature also plays a crucial role. While many Sonogashira reactions are conducted at room temperature or slightly elevated temperatures, some systems allow for the reaction to proceed at room temperature, which can be advantageous for sensitive substrates. organic-chemistry.org For instance, the use of Pd(PhCN)₂Cl₂/P(t-Bu)₃ has been reported to facilitate Sonogashira reactions of aryl bromides at room temperature. organic-chemistry.org The reaction temperature must be carefully controlled to ensure complete reaction while minimizing side product formation and catalyst decomposition.

N-Alkylation Strategies for Aniline Core

Once the ethynyl group is in place on the aniline ring, the next key step is the introduction of the 2-methylpentyl group at the nitrogen atom. This can be achieved through several N-alkylation strategies.

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is a highly effective alternative to direct alkylation, which can often lead to over-alkylation. masterorganicchemistry.com This two-step process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.comyoutube.com

In the context of synthesizing this compound, this would involve reacting 3-ethynylaniline with 2-methylpentanal. The resulting imine intermediate would then be reduced using a suitable reducing agent. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion over the starting aldehyde. masterorganicchemistry.com The reaction is typically carried out under mildly acidic conditions (pH ~4-5), which favor imine formation. youtube.com

The use of a Raney nickel catalyst with molecular hydrogen under pressure is another established method for the reductive amination of ketones. google.com

| Carbonyl Compound | Amine | Reducing Agent | Key Features |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH₃CN, NaBH(OAc)₃ | Avoids over-alkylation, high versatility. masterorganicchemistry.com |

| 2-Methylpentanal | 3-Ethynylaniline | NaBH₃CN | Specific route to the target compound. |

| Ketone | Ammonium (B1175870) salt of an organic acid | Raney Nickel/H₂ | Industrial process for amine synthesis. google.com |

Direct alkylation of an amine with an alkyl halide is a more traditional approach to forming C-N bonds. In this case, 3-ethynylaniline would be reacted with a 2-methylpentyl halide (e.g., 2-methylpentyl bromide or iodide). This reaction is typically performed in the presence of a base to neutralize the hydrogen halide that is formed.

However, a significant drawback of direct alkylation is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts. masterorganicchemistry.com Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.

Recent developments have focused on more controlled and selective direct alkylation methods. For example, a metallaphotoredox approach using a copper catalyst and visible light has been developed for the N-alkylation of various nitrogen nucleophiles, including anilines, with alkyl bromides. princeton.edu This method operates at room temperature and offers a broad substrate scope. princeton.edu

Stereoselective Synthesis and Chiral Induction Strategies

The 2-methylpentyl group in the target molecule contains a chiral center at the C2 position. Therefore, the synthesis of a single enantiomer of this compound requires a stereoselective approach.

If a racemic mixture of the 2-methylpentyl starting material (e.g., 2-methylpentanal or 2-methylpentyl halide) is used in the N-alkylation step, the final product will also be a racemic mixture. To obtain an enantiomerically pure or enriched product, one of two general strategies can be employed:

Use of a Chiral Starting Material: The most straightforward approach is to start with an enantiomerically pure or enriched 2-methylpentyl synthon. For example, enantiopure (R)- or (S)-2-methylpentanal could be used in the reductive amination with 3-ethynylaniline. The stereochemistry of the final product would be directly derived from the starting aldehyde.

Asymmetric Synthesis: Alternatively, an asymmetric synthesis can be employed to create the chiral center during the reaction. This often involves the use of a chiral catalyst or auxiliary. While specific examples for the asymmetric synthesis of this compound are not readily available in the provided search results, general principles of asymmetric synthesis can be applied. For instance, in the context of reductive amination, a chiral catalyst could be used to stereoselectively reduce the prochiral imine intermediate. organic-chemistry.org Similarly, stereoselective ring-opening reactions of building blocks like aziridines can be used to form chiral amines. organic-chemistry.org

Further research would be required to develop a specific and optimized stereoselective synthesis for this particular compound.

Asymmetric Synthesis of the N-(2-methylpentyl) Moiety

The critical chiral component of the target molecule is the (2-methylpentyl)amine group. The synthesis of such chiral amines is a well-developed field in organic chemistry, as they are vital building blocks for pharmaceuticals and agrochemicals. nih.gov Several catalytic asymmetric methods can be employed to produce the enantiomerically enriched (R)- or (S)-2-methylpentylamine precursor.

One of the most efficient methods is the asymmetric hydrogenation (AH) of a suitable prochiral imine. nih.govacs.org This involves the reduction of an imine, formed from 2-methylpentanal and a nitrogen source (like ammonia (B1221849) or a benzylamine (B48309) equivalent), using a transition metal complex with a chiral ligand. Iridium and rhodium catalysts are commonly used for this transformation. acs.orgyoutube.com The high basicity of the resulting N-alkyl amine product can sometimes lead to catalyst deactivation, a challenge that has been addressed by the development of more robust catalysts. acs.org

Another powerful approach is asymmetric reductive amination . This one-pot procedure combines a ketone or aldehyde (e.g., 2-methylpentanal) with an amine source and a reducing agent in the presence of a chiral catalyst. acs.org

Alternatively, chiral auxiliaries can be used. For instance, amino acids like (S)-leucine or (S)-valine can be transformed into chiral alkoxy amines, which can then be used to direct the asymmetric alkylation of imines to generate the desired chiral amine after removal of the auxiliary. uoa.gr

Below is a table summarizing potential catalytic systems for the asymmetric synthesis of a chiral amine like 2-methylpentylamine, based on analogous reactions reported in the literature.

| Catalyst System | Substrate Type | Enantiomeric Excess (e.e.) | Notes |

| Ir-PHOX Catalysts | N-Alkyl Imines | Moderate to High | Pfaltz and others have pioneered these systems, though enantioselectivity can be variable for N-alkyl imines. acs.org |

| Ru-BINAP Catalysts | Enamines | High | Ruthenium complexes with chiral phosphine ligands like BINAP are effective for hydrogenating enamines. youtube.com |

| Chiral Phosphoric Acids | Imines | High | Organocatalytic reduction of imines offers a metal-free alternative for synthesizing chiral amines. |

| Transaminases (Biocatalysis) | Ketones | Excellent | Engineered enzymes can convert ketones directly to chiral amines with very high enantioselectivity. |

Diastereoselective Approaches

Diastereoselective methods are employed when a molecule contains multiple stereocenters, and the goal is to control the relative configuration between them. acs.orgacs.org In the synthesis of this compound, which has a single stereocenter, a diastereoselective strategy can be cleverly applied by temporarily introducing a second chiral element—a chiral auxiliary.

A prominent example is the use of Ellman's tert-butanesulfinamide. osi.lv This methodology involves condensing the chiral sulfinamide with 3-ethynylbenzaldehyde (B1333185) to form a chiral N-sulfinylimine. The subsequent addition of a 2-methylpentyl nucleophile (e.g., 2-methylpentylmagnesium bromide) proceeds with high diastereoselectivity, directed by the bulky and stereochemically defined sulfinyl group. The resulting sulfinamide intermediate can then be readily cleaved under acidic conditions to afford the desired chiral secondary amine, this compound, with a predictable absolute configuration.

This approach effectively transfers the chirality from the auxiliary to the final product. The choice of the (R)- or (S)-enantiomer of the tert-butanesulfinamide determines which enantiomer of the final amine is produced.

| Step | Reagents & Conditions | Purpose | Expected Outcome |

| 1. Imine Formation | 3-ethynylbenzaldehyde, (R)- or (S)-tert-butanesulfinamide, Ti(OEt)₄ | Formation of chiral N-sulfinylimine | High yield of the corresponding imine. |

| 2. Nucleophilic Addition | 2-methylpentylmagnesium bromide, THF, -78 °C to rt | Diastereoselective C-C bond formation | High diastereomeric ratio favoring one product. |

| 3. Auxiliary Cleavage | HCl in 1,4-dioxane (B91453) or methanol | Removal of the chiral auxiliary | Isolation of the enantiomerically enriched target amine. |

Enantioselective Catalysis in C-N Bond Formation

The direct formation of the C-N bond between the 3-ethynylphenyl group and the 2-methylpentyl group can be achieved using enantioselective catalysis. The most powerful and versatile tool for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination . acs.orgchemrxiv.org This reaction couples an aryl halide or triflate with an amine.

For the synthesis of this compound, two main pathways are viable:

Coupling of an achiral amine with a chiral catalyst: Reacting 3-ethynylaniline with a racemic 2-methylpentyl halide in the presence of a palladium precursor and a chiral phosphine ligand (e.g., BINAP). The chiral environment created by the ligand would ideally favor the reaction of one enantiomer of the alkyl halide over the other, leading to an enantiomerically enriched product.

Coupling of a chiral amine with an achiral catalyst: Reacting enantiomerically pure (R)- or (S)-2-methylpentylamine (synthesized as per section 2.4.1) with 1-bromo-3-ethynylbenzene. This is often the more practical and reliable approach, as it uses a pre-resolved chiral building block. The role of the catalyst is to facilitate the C-N bond formation without racemizing the existing stereocenter.

The development of specialized chiral ligands and palladium pre-catalysts has significantly advanced these couplings, allowing them to proceed under mild conditions. acs.org

| Pd-Catalyst/Ligand | Reactants | Base | Solvent | Key Feature |

| Pd₂(dba)₃ / BINAP | 1-bromo-3-ethynylbenzene + (S)-2-methylpentylamine | Cs₂CO₃ | THF | A classic system for challenging C-N couplings involving chiral primary amines. acs.org |

| Pd(OAc)₂ / XPhos | 1-bromo-3-ethynylbenzene + (S)-2-methylpentylamine | K₃PO₄ | Toluene | XPhos is a highly active ligand, often allowing for lower catalyst loadings. |

| G3-XPhos Precatalyst | 1-bromo-3-ethynylbenzene + (S)-2-methylpentylamine | NaOt-Bu | Dioxane | Air- and moisture-stable precatalysts simplify reaction setup and improve reproducibility. |

Yield Optimization and Scalability Considerations

Transitioning a synthetic route from laboratory-scale to industrial production requires rigorous optimization and consideration of scalability. For the Buchwald-Hartwig amination step, several factors are critical for maximizing yield and ensuring a robust process. acs.orgsigmaaldrich.com

Catalyst and Ligand Selection: While many catalyst systems exist, their performance is substrate-dependent. Screening various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., BINAP, XPhos, SPhos) is crucial. portonpharma.com Newer generation, air-stable precatalysts are often preferred for scalability as they simplify handling and improve consistency. sigmaaldrich.com

Base and Solvent: The choice of base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) and solvent (e.g., THF, toluene, dioxane) can dramatically impact reaction rate and yield. These parameters must be systematically optimized, often using Design of Experiments (DoE) methodology to identify the ideal combination. bristol.ac.uk

Reaction Conditions: Temperature, concentration, and reaction time are key variables. Statistical methods can reveal interactions between these factors, leading to an optimal "sweet spot" for yield. bristol.ac.uk For example, a higher temperature might not always be better if it leads to degradation of the sensitive ethynyl group or catalyst decomposition.

Scalability: When scaling up, ensuring anhydrous and oxygen-free conditions is paramount, as the active catalytic species are sensitive to air and moisture. sigmaaldrich.com The use of high-purity, dry reagents and solvents is essential. sigmaaldrich.com Techniques like resonant acoustic mixing (RAM) have emerged as innovative methods to accelerate solid-liquid reactions like the Buchwald-Hartwig amination, potentially reducing reaction times on a large scale. chemrxiv.org Post-reaction, efficient removal of the palladium catalyst to very low levels (ppm) is a critical purification challenge for pharmaceutical applications. acs.org

Challenges and Innovations in Synthetic Pathways

The synthesis of this compound presents specific challenges that drive innovation in synthetic methodology.

Challenges:

Substrate Sensitivity: The terminal alkyne (ethynyl group) is sensitive to certain reaction conditions. Strong bases can deprotonate the alkyne, potentially leading to side reactions. Furthermore, some transition metals, including palladium and especially copper, can catalyze alkyne homocoupling (Glaser coupling), leading to dimeric impurities.

Catalyst Deactivation: As with many amination reactions, the product amine can be basic and nucleophilic enough to coordinate to the palladium center, leading to catalyst deactivation and incomplete conversion. acs.org This is particularly relevant for N-alkyl amines. acs.org

meta-Substitution Pattern: The synthesis of meta-substituted anilines can be less straightforward than their ortho or para counterparts due to the directing effects of the amino group in precursor molecules. beilstein-journals.org This necessitates starting with a pre-functionalized meta-substituted benzene (B151609) ring, such as 1-bromo-3-ethynylbenzene or 3-ethynylaniline.

Innovations:

Advanced Catalysts: The continuous development of new phosphine ligands and palladium precatalysts offers solutions to many of these challenges. Modern ligands create more stable and active catalysts that are resistant to deactivation and can operate at lower loadings, which is economically and environmentally beneficial.

Alternative Coupling Reactions: While Buchwald-Hartwig amination is the workhorse, other methods are being explored. For instance, copper-catalyzed C-N coupling reactions could be considered, although care must be taken to avoid alkyne homocoupling. Biocatalysis, using engineered enzymes like myoglobin (B1173299) variants, is an emerging strategy for asymmetric C-N bond formation via carbene N-H insertion, offering a green and highly selective alternative to traditional metal catalysis. nih.gov

Flow Chemistry: Performing the synthesis in a continuous flow reactor instead of a batch process offers significant advantages for scalability and safety. Flow chemistry allows for precise control over reaction parameters like temperature and mixing, can minimize the formation of impurities, and enables the safe handling of hazardous reagents on a large scale.

Advanced Spectroscopic and Structural Elucidation of 3 Ethynyl N 2 Methylpentyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic compounds, providing unparalleled insight into the connectivity and spatial arrangement of atoms.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) for Connectivity and Chemical Environment

High-resolution one-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, are instrumental in defining the primary structure and electronic environment of 3-ethynyl-N-(2-methylpentyl)aniline.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the aromatic, ethynyl (B1212043), N-H, and aliphatic protons. The aromatic protons on the disubstituted benzene (B151609) ring would appear as a complex multiplet pattern in the range of δ 6.5-7.2 ppm. The ethynyl proton is expected to be a sharp singlet around δ 3.0 ppm. The N-H proton signal, typically a broad singlet, would likely appear between δ 3.5-4.5 ppm, with its chemical shift being sensitive to solvent and concentration. The protons of the 2-methylpentyl group would present a more complex pattern in the upfield region (δ 0.8-3.2 ppm), with characteristic multiplets for the methine and methylene (B1212753) groups and doublets or triplets for the terminal methyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The aromatic carbons are expected to resonate in the δ 110-150 ppm region, with the carbon attached to the nitrogen appearing at the higher end of this range and the carbon bearing the ethynyl group also showing a distinct shift. The two sp-hybridized carbons of the ethynyl group would have characteristic chemical shifts between δ 80 and 90 ppm. The aliphatic carbons of the 2-methylpentyl substituent will be found in the upfield region of the spectrum (δ 10-50 ppm).

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom. For this compound, the nitrogen chemical shift would be indicative of a secondary arylamine. The expected chemical shift would likely fall in the range of δ -300 to -350 ppm relative to nitromethane.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CHs | 6.5 - 7.2 | 115 - 130 |

| C-NH | - | ~148 |

| C-C≡CH | - | ~123 |

| ≡C-H | ~3.0 | ~83 |

| C≡C-H | - | ~77 |

| N-H | 3.5 - 4.5 | - |

| N-CH₂ | ~3.1 | ~47 |

| CH(CH₃) | ~1.7 | ~35 |

| CH₂ | 1.2 - 1.5 | ~30, ~23 |

| CH₃ (terminal) | ~0.9 | ~14 |

| CH₃ (on chain) | ~0.9 | ~20 |

Note: These are predicted values based on analogous compounds and may vary in an actual experimental spectrum.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and Conformational Assignment

Two-dimensional NMR techniques are essential for unambiguously assigning the complex NMR signals and elucidating the through-bond and through-space connectivities within this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity within the 2-methylpentyl chain and for assigning the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment allows for the definitive assignment of each proton signal to its corresponding carbon atom, greatly simplifying the interpretation of the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is invaluable for determining the preferred conformation of the N-substituent relative to the aniline (B41778) ring. For example, NOE correlations between the N-H proton and the ortho protons of the aromatic ring would confirm a specific spatial arrangement.

Dynamic NMR for Conformational Isomerism of N-Substituent

The N-(2-methylpentyl) substituent can exhibit conformational isomerism due to restricted rotation around the C-N bond and within the alkyl chain itself. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can provide insight into these dynamic processes. nih.gov At low temperatures, the exchange between different conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barriers to these conformational changes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, distinguishing it from other compounds with the same nominal mass. The exact mass of the [M+H]⁺ ion for C₁₄H₁₉N would be calculated and compared to the experimentally measured value.

Expected HRMS Data:

| Ion | Calculated Exact Mass (m/z) |

| [C₁₄H₁₉N + H]⁺ | 202.1596 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. nih.gov For this compound, key fragmentation pathways would likely involve:

Loss of the alkyl substituent: Cleavage of the C-N bond could lead to the formation of a prominent fragment ion corresponding to the 3-ethynylaniline (B136080) radical cation.

Fragmentation of the alkyl chain: The 2-methylpentyl group can undergo various fragmentation patterns, such as the loss of a methyl or ethyl radical, leading to a series of characteristic fragment ions.

Cleavage alpha to the nitrogen: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom, which would result in a stabilized iminium ion.

Plausible Fragmentation Pathways:

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 202.16 | 116.05 | C₆H₁₃ | 3-ethynylaniline radical cation |

| 202.16 | 130.09 | C₅H₁₁ | [M - pentyl]⁺ |

| 202.16 | 186.13 | CH₃ | [M - CH₃]⁺ |

| 130.09 | 104.05 | C₂H₂ | Further fragmentation of the aniline ring |

By combining the information from these advanced spectroscopic techniques, a detailed and unambiguous structural and conformational picture of this compound can be constructed.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the conformational landscape of a molecule. For this compound, the spectra are expected to exhibit a combination of vibrations characteristic of its three main structural components: the substituted aniline ring, the secondary amine linkage, and the terminal alkyne group.

The vibrational spectrum of this compound can be dissected into several key regions, each corresponding to specific functional group vibrations. Due to the absence of direct experimental data for this specific molecule, the predicted vibrational frequencies are based on data from similar compounds, such as 3-ethynylaniline and various N-alkylanilines. nih.gov

A summary of the expected characteristic vibrational bands is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Alkyne (C≡C-H) | ≡C-H Stretch | ~3300 | Strong, Sharp | Medium |

| C≡C Stretch | 2100-2140 | Medium to Weak, Sharp | Strong | |

| Secondary Amine (N-H) | N-H Stretch | 3350-3310 | Medium, Sharp | Weak |

| Aromatic Ring (C-H) | C-H Stretch | 3000-3100 | Medium to Weak | Strong |

| Alkyl Group (C-H) | C-H Stretch | 2850-2960 | Strong | Strong |

| Aromatic Ring (C=C) | C=C Stretch | 1580-1610 | Medium to Strong | Strong |

| Amine (N-H) | N-H Bend | 1500-1550 | Medium | Weak |

| Alkyl Group (CH₂, CH₃) | Scissoring/Bending | 1430-1470 | Medium | Medium |

| Aromatic Amine (C-N) | C-N Stretch | 1250-1340 | Strong | Medium |

The alkyne functional group is anticipated to produce two highly characteristic bands. A strong and sharp absorption around 3300 cm⁻¹ in the IR spectrum corresponds to the ≡C-H stretching vibration. The carbon-carbon triple bond (C≡C) stretch is expected in the 2100-2140 cm⁻¹ region. This vibration is often weak in the IR spectrum but produces a strong signal in the Raman spectrum due to the polarizability of the triple bond.

The secondary amine (N-H) linkage will be identifiable by a single, sharp N-H stretching band in the region of 3350-3310 cm⁻¹. researchgate.net This is a key distinction from primary anilines, which exhibit two N-H stretching bands (symmetric and asymmetric). utdallas.edu The N-H bending vibration is expected to appear in the 1500-1550 cm⁻¹ range.

The aromatic ring will give rise to several characteristic bands. C-H stretching vibrations on the benzene ring are expected between 3000 and 3100 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a set of bands in the 1580-1610 cm⁻¹ region. The substitution pattern on the benzene ring will also influence the pattern of overtone and combination bands in the 1650-2000 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹.

The N-(2-methylpentyl) group will contribute characteristic aliphatic C-H stretching vibrations in the 2850-2960 cm⁻¹ range and bending vibrations (scissoring and rocking) for the CH₂ and CH₃ groups between 1430 and 1470 cm⁻¹.

Finally, the C-N stretching vibration of the aromatic amine is expected to be a strong band in the 1250-1340 cm⁻¹ region. researchgate.net

The vibrational spectra can also provide insights into the conformational isomers of this compound. The molecule possesses several rotatable bonds, primarily the C-N bond between the aniline ring and the nitrogen atom, and the C-C bonds within the 2-methylpentyl chain.

Rotation around the C(aryl)-N bond can lead to different orientations of the bulky 2-methylpentyl group relative to the plane of the aniline ring. These different conformations can result in subtle shifts in the vibrational frequencies of the N-H and C-N modes, as well as the aromatic ring vibrations, due to changes in steric interactions and conjugation. lumenlearning.com The presence of multiple conformers at room temperature could lead to the broadening of certain vibrational bands.

The 2-methylpentyl group itself has multiple possible staggered conformations. utdallas.edubkcc.ac.in The relative populations of these conformers will be dictated by steric hindrance, with anti-staggered conformations generally being more stable than gauche conformations. utdallas.edulumenlearning.com Different gauche and anti-conformers of the alkyl chain could potentially be distinguished at low temperatures through the appearance of new, distinct vibrational bands in the fingerprint region (below 1500 cm⁻¹), particularly those associated with C-C stretching and CH₂/CH₃ rocking modes. However, at room temperature, it is likely that many of these conformations will be rapidly interconverting, leading to an averaged spectrum.

Electronic Spectroscopy: UV-Visible (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the substituted aniline chromophore. Aniline itself exhibits a primary absorption band around 230-240 nm and a secondary, fine-structured band around 280-290 nm. aatbio.com

The introduction of the ethynyl group at the meta position is expected to cause a bathochromic (red) shift in these absorption bands. This is due to the extension of the π-conjugated system of the benzene ring by the C≡C triple bond. The lone pair of electrons on the nitrogen atom of the amine group also participates in this conjugation, further influencing the electronic transitions.

The N-alkylation with the 2-methylpentyl group is likely to have a smaller, secondary effect on the absorption maxima compared to the ethynyl substituent. Generally, N-alkylation in anilines can cause a slight bathochromic shift and an increase in the intensity of the absorption bands.

The primary electronic transitions expected are:

π→π transitions:* These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the ethynyl-substituted aniline ring. These are typically strong absorptions.

n→π transitions:* These involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. These transitions are generally much weaker than π→π* transitions and may be obscured by them.

The solvent polarity can also influence the position of the absorption maxima. In more polar solvents, a shift in the absorption bands (solvatochromism) may be observed due to differential stabilization of the ground and excited states.

Many aniline derivatives are known to be fluorescent. nih.gov It is plausible that this compound exhibits fluorescence upon excitation at its absorption maxima. The emission spectrum is expected to be a mirror image of the lowest energy absorption band and will be red-shifted (a Stokes shift).

Key parameters that would characterize the fluorescence of this compound, if it is indeed fluorescent, are the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF).

Fluorescence Quantum Yield (ΦF): This is the ratio of the number of photons emitted to the number of photons absorbed. It is a measure of the efficiency of the fluorescence process. The quantum yield would be influenced by the rigidity of the molecule and the presence of non-radiative decay pathways.

Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited state before returning to the ground state. It is a characteristic property of a fluorophore in a specific environment.

While aniline itself has a low fluorescence quantum yield, substitution can significantly alter its emissive properties. nih.gov The extended conjugation from the ethynyl group might enhance the fluorescence. However, without experimental data, any discussion on the specific values of ΦF and τF for this compound remains speculative. Such studies would be necessary to fully characterize its photophysical properties.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

Currently, there is no publicly available X-ray crystal structure for this compound. If a suitable single crystal could be grown, X-ray diffraction analysis would provide precise information on:

The planarity of the aniline ring.

The bond lengths of the C≡C triple bond, the C-N bond, and the bonds within the aromatic ring and alkyl chain.

The precise bond angles throughout the molecule.

The solid-state conformation, including the torsion angle of the N-alkyl group relative to the aromatic ring and the conformation of the 2-methylpentyl chain. This would reveal the preferred packing arrangement and any intermolecular interactions, such as hydrogen bonding involving the N-H group.

Such data would be invaluable for validating the conformational predictions made from spectroscopic data and theoretical calculations.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

Without a crystal structure, a definitive analysis of these interactions is not possible. Computational modeling could provide theoretical insights, but no such studies have been published for this specific compound.

Conformational Preferences in the Crystalline State

The 2-methylpentyl group attached to the nitrogen atom introduces conformational flexibility. The orientation of this alkyl chain relative to the aniline ring, as well as the rotation around the various C-C single bonds, would define the molecule's conformation. In the crystalline state, the molecule would adopt a single, lowest-energy conformation, influenced by the intermolecular forces within the crystal lattice.

As no crystallographic data is available, the preferred conformation of this compound in the solid state remains undetermined.

Chiroptical Spectroscopy (if enantiomerically pure)

The 2-methylpentyl substituent contains a chiral center at the second carbon atom. Therefore, this compound can exist as a pair of enantiomers, (R)- and (S)-3-ethynyl-N-(2-methylpentyl)aniline. If a sample were resolved into its individual enantiomers, chiroptical spectroscopy could be employed to determine its absolute configuration and study its optical activity.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule, this results in a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the molecule.

A search of the scientific literature indicates that no CD spectra for enantiomerically pure this compound have been reported. Therefore, an experimental determination of its absolute configuration via this method has not been performed.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to characterize chiral molecules and, in some cases, to determine absolute configuration.

There are no published ORD studies for this compound.

Reactivity, Reaction Mechanisms, and Derivatization Strategies

Reactions of the Ethynyl (B1212043) Group

The terminal alkyne functionality is a highly versatile handle for a variety of chemical transformations.

The ethynyl group of 3-ethynyl-N-(2-methylpentyl)aniline is a prime candidate for participation in "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne 1,3-dipolar Cycloaddition (CuAAC). sigmaaldrich.com This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne with an azide-functionalized molecule in the presence of a copper(I) catalyst. organic-chemistry.orgsigmaaldrich.com

The CuAAC reaction is known for its efficiency, modularity, and biocompatibility, making it a popular choice for bioconjugation, polymer chemistry, and drug discovery. sigmaaldrich.comnih.govprecisepeg.com The reaction typically proceeds under mild conditions, often in aqueous solutions, and provides excellent regioselectivity for the 1,4-isomer. organic-chemistry.org The resulting triazole linker is exceptionally stable and can be used to connect the aniline (B41778) derivative to a wide range of molecules, including biomolecules, polymers, and nanoparticles. nih.govnih.gov

| Reaction | Description | Key Features |

| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097). | High yields, mild reaction conditions, high regioselectivity, formation of a stable triazole ring. organic-chemistry.orgsigmaaldrich.com |

The ethynyl group can undergo hydration reactions, typically catalyzed by mercury salts or other transition metals, to yield a methyl ketone at the former alkyne position. This transformation provides a route to acetyl-substituted aniline derivatives. Similarly, hydroamination reactions, where an N-H bond adds across the alkyne, can be employed to synthesize enamines or imines, which are valuable synthetic intermediates.

The terminal alkyne of this compound can participate in a variety of transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org These reactions significantly expand the synthetic utility of the molecule. Notable examples include:

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides, providing a straightforward method to synthesize disubstituted alkynes.

Heck-type Reactions: Palladium-catalyzed reactions of the alkyne with various organic halides can lead to the formation of substituted alkenes and other complex structures.

Other Coupling Reactions: The ethynyl group can also participate in other coupling reactions, such as those involving organoindium reagents, to create diverse molecular architectures. nih.gov

These coupling reactions are facilitated by a range of transition metal catalysts, often employing specialized ligands to enhance reactivity and selectivity. rutgers.edu

The presence of the ethynyl group allows for the potential polymerization of this compound. This can be achieved through various polymerization techniques that target the alkyne functionality. For instance, certain transition metal catalysts can initiate the polymerization of terminal alkynes to form polyacetylene-type structures. The resulting polymers would possess a conjugated backbone, potentially leading to interesting electronic and optical properties. The aniline moiety, with its N-H group, could also participate in polymerization reactions, for example, through oxidative coupling to form polyaniline-like structures. nih.govresearchgate.netrsc.orgnih.govresearchgate.net

Reactions of the Aniline Moiety

The aniline portion of the molecule, with its amino group attached to a benzene (B151609) ring, is susceptible to electrophilic aromatic substitution.

The N-(2-methylpentyl)amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. byjus.comchemistrysteps.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. byjus.com The ethynyl group at the meta position is a deactivating group, which will also influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions that anilines undergo include:

Halogenation: Reaction with bromine water, for example, can lead to the substitution of hydrogen atoms at the ortho and para positions with bromine atoms. byjus.com

Nitration: Treatment with a mixture of nitric and sulfuric acid can introduce a nitro group onto the aromatic ring. The directing effects of the amino group would favor substitution at the ortho and para positions. byjus.com

Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group at the para position. byjus.com

The steric bulk of the N-(2-methylpentyl) group may influence the ratio of ortho to para substituted products. It is important to note that under strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a meta-directing group. byjus.com

| Reaction | Reagents | Expected Major Product(s) | Directing Influence |

| Halogenation | Br₂/H₂O | Ortho- and para-bromo derivatives byjus.com | N-(2-methylpentyl)amino group (ortho, para-directing) byjus.comchemistrysteps.com |

| Nitration | HNO₃/H₂SO₄ | Ortho- and para-nitro derivatives byjus.com | N-(2-methylpentyl)amino group (ortho, para-directing) byjus.comchemistrysteps.com |

| Sulfonation | Fuming H₂SO₄ | Para-sulfonic acid derivative byjus.com | N-(2-methylpentyl)amino group (ortho, para-directing) byjus.comchemistrysteps.com |

Oxidation Reactions (e.g., formation of azo compounds)

While direct experimental data on the oxidation of this compound to azo compounds is not extensively documented, the general reactivity of aromatic amines suggests this transformation is plausible. Aromatic amines are known precursors for azo dyes, which contain the characteristic –N=N– moiety. imrpress.com The formation of azo compounds typically involves the oxidation of primary aromatic amines. nih.gov However, oxidative coupling of secondary aromatic amines can also occur. The oxidation of anilines can be a complex process, potentially yielding by-products like nitrosobenzene (B162901) and azoxybenzene, depending on the reaction conditions and the oxidizing agent used. mdpi.commdpi.com For instance, the oxidation of aniline with reagents like potassium peroxomonosulfate (oxone) can proceed through a nitrosobenzene intermediate, which then reacts with another aniline molecule to form the azobenzene. nih.gov The presence of the ethynyl group on the aromatic ring of this compound could influence the course of such oxidation reactions.

Functionalization at the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these reactions is directed by the combined electronic effects of the N-(2-methylpentyl)amino group and the ethynyl group. wikipedia.org

The amino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. chemistrysteps.comcognitoedu.org This increases the electron density at the positions ortho and para to the amino group, making them more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgorganicchemistrytutor.com

Conversely, the ethynyl group is generally considered a deactivating group and a meta-director. wikipedia.org However, the activating effect of the amino group is significantly stronger and will dominate the directing effect. Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions ortho and para to the amino group. Given that the 3-position is occupied by the ethynyl group, the most likely positions for electrophilic attack are the 2, 4, and 6 positions. Steric hindrance from the N-(2-methylpentyl) group may influence the ratio of ortho to para substitution. wikipedia.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring. byjus.com

Nitration: Introduction of a nitro group (-NO₂). chemistrysteps.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. byjus.com

Reactions at the N-Substituted Amine

The secondary amine functionality is a key site for derivatization.

Acylation and Sulfonamidation Reactions

The nitrogen atom of the secondary amine in this compound is nucleophilic and readily undergoes acylation and sulfonamidation. These reactions involve the substitution of the hydrogen atom on the nitrogen with an acyl (RCO-) or sulfonyl (RSO₂-) group, respectively, to form amides and sulfonamides. byjus.combyjus.com

Common acylating agents include acyl halides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride). unacademy.com The reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.com Similarly, sulfonamidation is achieved using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride). These reactions are often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). byjus.com

| Reagent Type | General Structure | Product Type |

| Acyl Halide | R-CO-Cl | Amide |

| Acid Anhydride | (R-CO)₂O | Amide |

| Sulfonyl Chloride | R-SO₂-Cl | Sulfonamide |

Further Alkylation or Arylation Reactions

The secondary amine can be converted into a tertiary amine through further alkylation or arylation reactions. nih.govst-andrews.ac.uk

N-Alkylation: This involves the reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce an additional alkyl group onto the nitrogen atom. google.com These reactions typically proceed via an SN2 mechanism.

N-Arylation: The introduction of an aryl group can be achieved through methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the amine with an aryl halide. organic-chemistry.org Transition-metal-free methods using o-silylaryl triflates in the presence of a fluoride (B91410) source have also been developed. nih.gov

These reactions expand the structural diversity of derivatives that can be synthesized from this compound.

Formation of Cyclic Structures Involving the N-Atom

The presence of both a nucleophilic nitrogen atom and a reactive ethynyl group in a meta relationship allows for intramolecular cyclization reactions to form nitrogen-containing heterocyclic compounds. nih.gov Specifically, N-(2-alkynyl)anilines are valuable precursors for the synthesis of substituted quinolines. nih.govnih.gov

Electrophile-mediated cyclization is a common strategy. researchgate.net In this process, an electrophile (e.g., I₂, Br₂, ICl, PhSeBr) activates the alkyne towards nucleophilic attack by the nitrogen atom. This typically proceeds via a 6-endo-dig cyclization pathway to furnish a six-membered ring, which upon aromatization, yields the quinoline (B57606) core. nih.govresearchgate.net The nature of the substituent on the alkyne and the aromatic ring, as well as the choice of electrophile, can influence the reaction outcome and the substitution pattern of the resulting quinoline. nih.gov

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the key reactions of this compound is crucial for predicting reactivity and controlling product formation.

Electrophilic Aromatic Substitution: The mechanism involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.orgunacademy.com The stability of this intermediate is enhanced by the electron-donating amino group, particularly when the attack occurs at the ortho or para positions. wikipedia.org Subsequent deprotonation re-establishes the aromaticity of the ring. unacademy.com

Acylation of the Amine: The generally accepted mechanism for the acylation of an amine with an acyl halide is a nucleophilic addition-elimination pathway. savemyexams.comyoutube.com The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon of the acyl halide, forming a tetrahedral intermediate. This intermediate then collapses, expelling the halide ion as a leaving group and forming the amide product. savemyexams.com

Oxidation of the Aniline: The electrochemical oxidation of anilines typically begins with a one-electron oxidation of the nitrogen atom to form a radical cation. nih.govumn.edu The subsequent reaction pathway can be complex and depends on the specific reaction conditions and the structure of the aniline derivative.

Electrophilic Cyclization: The mechanism of the electrophilic cyclization of N-(2-alkynyl)anilines to form quinolines is believed to involve the initial coordination of the electrophile to the carbon-carbon triple bond. This activates the alkyne, making it susceptible to intramolecular nucleophilic attack by the nitrogen atom. The resulting intermediate can then undergo further reactions, such as elimination, to afford the final aromatic quinoline product. researchgate.net

Kinetic Studies and Rate Determining Steps

Specific kinetic studies for reactions involving this compound are not available. However, for analogous reactions of substituted anilines and terminal alkynes, general principles can be applied.

For electrophilic aromatic substitution reactions on the aniline ring, the rate-determining step is typically the formation of the sigma complex (arenium ion) following the attack of the electrophile. The stability of this intermediate, which is influenced by the electronic nature of the substituents, governs the reaction rate. The N-(2-methylpentyl)amino group, being an activating group, will stabilize the sigma complex and accelerate the reaction compared to unsubstituted benzene.

In the context of alkyne reactions, such as hydration or hydrohalogenation, the rate-determining step is often the initial attack of the electrophile on the alkyne to form a vinyl cation intermediate. For metal-catalyzed reactions like Sonogashira or Heck couplings, the rate-determining step can vary depending on the specific catalytic cycle but often involves oxidative addition or reductive elimination steps.

A hypothetical kinetic study of a reaction, for instance, the acid-catalyzed hydration of the ethynyl group, would likely show a rate law that is first order in both the aniline derivative and the acid catalyst.

| Hypothetical Reaction | Plausible Rate-Determining Step | Expected Rate Law |

| Bromination of the aromatic ring | Formation of the arenium ion | Rate = k[Aniline][Br₂] |

| Acid-catalyzed hydration of the alkyne | Formation of the vinyl cation | Rate = k[Aniline][H⁺] |

| Sonogashira coupling | Oxidative addition of aryl halide to Pd(0) | Rate = k[Pd(0)][Aryl Halide] |

Identification of Intermediates and Transition States

The identification of reaction intermediates and transition states for this compound would rely on computational modeling and spectroscopic analysis of analogous systems.

In electrophilic aromatic substitution, the key intermediate is the arenium ion, a cyclohexadienyl cation. The transition state leading to this intermediate would involve the partial formation of the new carbon-electrophile bond and the disruption of the aromatic system.

For reactions at the ethynyl group, such as a Sonogashira coupling, key intermediates would include various organometallic species. These would involve the palladium catalyst in different oxidation states (Pd(0) and Pd(II)) and the formation of alkynylpalladium and arylpalladium complexes. The transition states would correspond to the energy maxima along the reaction coordinate for steps like oxidative addition, transmetalation, and reductive elimination.

| Reaction Type | Key Intermediates | Key Transition States |

| Electrophilic Aromatic Substitution | Arenium ion (Sigma complex) | Formation of the arenium ion |

| Sonogashira Coupling | Alkynylpalladium(II) species, Arylpalladium(II) species | Oxidative addition, Reductive elimination |

Deuterium (B1214612) Labeling Studies for Elucidating Pathways

Deuterium labeling is a powerful tool for elucidating reaction mechanisms. While no such studies have been performed on this compound specifically, we can predict their application.

For instance, to confirm the mechanism of electrophilic aromatic substitution, one could use a deuterated reagent. The observation of a kinetic isotope effect (a slower reaction rate with the deuterated reagent) would provide evidence for the rate-determining nature of the bond cleavage to the electrophile. Conversely, the absence of a significant kinetic isotope effect in many electrophilic aromatic substitutions supports the idea that the formation of the sigma complex is the slow step.

In studying the mechanism of a reaction involving the N-H bond of the aniline, deuterating the nitrogen (forming this compound-d1) would be informative. A kinetic isotope effect would indicate that the N-H bond is broken in the rate-determining step.

General strategies for deuterium labeling of anilines often involve H-D exchange reactions catalyzed by acids or metals. rroij.comnih.govnih.gov These methods could be adapted to synthesize deuterated isotopologues of this compound for mechanistic studies. acs.orgresearchgate.net

Derivatization for Scaffold Expansion

The structure of this compound offers multiple points for derivatization to expand the molecular scaffold for various applications, such as in materials science or medicinal chemistry.

Synthesis of Analogs with Modified Alkyl Chains

The N-(2-methylpentyl) group can be readily modified. One common method for the synthesis of N-alkylanilines is through reductive amination of aniline with an appropriate aldehyde or ketone. By using different aldehydes or ketones, a wide variety of analogs with different alkyl chains could be synthesized. For example, using a longer chain aldehyde would result in a longer N-alkyl substituent, which could modulate properties like solubility or steric hindrance.

Another approach is the direct N-alkylation of 3-ethynylaniline (B136080) with different alkyl halides. This reaction typically requires a base to deprotonate the aniline nitrogen.

| Alkylating Agent | Resulting N-substituent | Potential Property Change |

| Hexanal (via reductive amination) | n-hexyl | Increased lipophilicity |

| Cyclohexanone (via reductive amination) | Cyclohexyl | Increased rigidity |

| 1-Bromo-3-phenylpropane (via N-alkylation) | 3-Phenylpropyl | Introduction of an additional aromatic ring |

Incorporation into Larger Molecular Architectures

The ethynyl group is particularly useful for incorporating the aniline scaffold into larger molecules through various coupling reactions.

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. This reaction is highly efficient for forming carbon-carbon bonds and can be used to link the aniline derivative to other aromatic systems, forming extended conjugated structures.

Click Chemistry (Huisgen Cycloaddition): The ethynyl group can react with an azide in a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) to form a stable triazole ring. This is a highly reliable and orthogonal reaction that allows for the covalent linking of the aniline derivative to a wide range of other molecules, including biomolecules or polymers.

Alkyne Metathesis: The ethynyl group can undergo metathesis with other alkynes, catalyzed by specific transition metal complexes, to form new internal alkynes. This can be used to create macrocycles or polymers incorporating the this compound unit.

These derivatization strategies highlight the potential of this compound as a versatile building block in synthetic chemistry.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are often employed to provide a balance between accuracy and computational cost, making them suitable for analyzing molecules of this size. cuny.edunih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic structure of 3-ethynyl-N-(2-methylpentyl)aniline would be a key area of investigation. This involves analyzing the distribution and energy levels of its molecular orbitals. Of particular interest are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwpmucdn.com The energies of the HOMO and LUMO and the HOMO-LUMO gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. nih.gov

In aniline (B41778), the HOMO is typically a π-orbital with significant contribution from the nitrogen lone pair, while the LUMO is a π*-orbital of the benzene (B151609) ring. researchgate.net The introduction of an electron-withdrawing ethynyl (B1212043) group at the meta position and an electron-donating N-alkyl group would be expected to modulate the energies and distributions of these orbitals. The ethynyl group would likely lower the energy of both the HOMO and LUMO, while the N-(2-methylpentyl) group would raise them. A detailed computational study would be required to quantify these effects and visualize the resulting orbital shapes and energies.

Interactive Table: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific research data for this compound is unavailable.

| Orbital | Calculated Energy (eV) | Primary Atomic Orbital Contributions |

|---|---|---|

| LUMO | - | Aniline Ring (π), Ethynyl Group (π) |

| HOMO | - | Nitrogen (lone pair), Aniline Ring (π) |

Spectroscopic Property Predictions

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.govnih.gov Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. researchgate.net For this compound, characteristic peaks would be expected for the N-H stretch, the C≡C stretch of the ethynyl group, and various C-H and C=C vibrations of the aromatic ring. nih.gov Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra. Predicting the UV-Visible spectrum involves calculating the electronic transition energies, which are related to the HOMO-LUMO gap. nih.gov

Conformational Analysis

The N-(2-methylpentyl) group introduces significant conformational flexibility to the molecule. A thorough conformational analysis is necessary to identify the most stable three-dimensional structures.

Energy Landscapes and Stable Conformations

A systematic search of the potential energy surface would be required to identify all low-energy conformers. This involves rotating the various single bonds, particularly within the N-(2-methylpentyl) chain and the C-N bond connecting it to the aniline ring. The relative energies of these conformers would be calculated to determine their populations at a given temperature. The results would reveal the preferred spatial arrangement of the molecule. researchgate.net

Influence of N-(2-methylpentyl) Group on Overall Geometry

Interactive Table: Hypothetical Geometric Parameters This table is for illustrative purposes only, as specific research data for this compound is unavailable.

| Parameter | Predicted Value | Comparison to Aniline |

|---|---|---|

| C-N-C Bond Angle (°) | - | Likely larger due to steric hindrance |

| Amino Group Pyramidalization Angle (°) | - | May increase or decrease depending on packing |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, governed by the principles of classical mechanics. This technique allows for the observation of molecular behavior on a nanoscale, providing a virtual microscope to study dynamic processes.